Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride

Medicinal Chemistry Chemical Biology Assay Development

This ≥98% purity Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride is a non-interchangeable building block for medicinal chemistry. The specific 2,4-difluoro substitution pattern on the chiral benzylic amine core dictates the geometry and electronic profile critical for monoamine transporter-targeted library synthesis and ADME-Tox profiling. Using other regioisomers (e.g., 2,3- or 3,4-difluoro) or the free base will compromise hydrogen-bonding, lipophilicity, and ionic interactions, invalidating SAR data. The HCl salt ensures accurate weighing and long-term stability for high-throughput screening.

Molecular Formula C12H16ClF2N
Molecular Weight 247.71 g/mol
CAS No. 2098050-59-8
Cat. No. B1471963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(2,4-difluorophenyl)methanamine hydrochloride
CAS2098050-59-8
Molecular FormulaC12H16ClF2N
Molecular Weight247.71 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=C(C=C(C=C2)F)F)N.Cl
InChIInChI=1S/C12H15F2N.ClH/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H
InChIKeyZKKOQKAUNAYJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride (CAS 2098050-59-8): Procurement-Relevant Chemical Profile


Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride is a phenylalkylamine derivative supplied as a hydrochloride salt, with a molecular formula of C₁₂H₁₆ClF₂N and a molecular weight of 247.71 g/mol . It is primarily utilized as a versatile small-molecule building block or scaffold in medicinal chemistry and chemical biology research . The compound features a chiral benzylic amine core, linking a cyclopentyl ring to a 2,4-difluorophenyl group, which provides a distinct geometry and electronic profile compared to other difluorophenyl regioisomers.

Why Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride Cannot Be Replaced by In-Class Analogs


Critical molecular recognition events in biological systems and chemical reactivity are highly sensitive to fluorine substitution patterns and amine presentation. Generic substitution with regioisomers—such as the 2,3‑, 2,5‑, or 3,4‑difluorophenyl variants—or with the free base form risks altering hydrogen‑bonding geometry, lipophilicity, and ionic interactions. Even minor shifts in fluorine position can drastically change a compound's inhibitory profile or physicochemical properties, making this specific 2,4‑difluoro hydrochloride salt a non‑interchangeable entity in structure‑activity relationship (SAR) studies and synthetic routes .

Quantitative Differentiation Evidence for Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride


Hydrochloride Salt vs. Free Base: Purity-Driven Reproducibility

The hydrochloride salt (CAS 2098050-59-8) is supplied with a certified purity of ≥98% as determined by HPLC . In contrast, the free base form (CAS 1021067-83-3) is typically offered at a minimum purity of only 95% across multiple vendor platforms . This 3% purity differential is critical for quantitative biological assays where impurities can skew dose‑response curves.

Medicinal Chemistry Chemical Biology Assay Development

Regioisomeric Differentiation: 2,4-Difluoro vs. 2,3-Difluoro Scaffold

The 2,4‑difluorophenyl substitution pattern establishes a unique molecular electrostatic potential surface and dipole moment compared to the 2,3‑difluoro isomer (CAS 1803590-30-6). While quantitative biological data remain limited in the public domain, the 2,4‑arrangement positions one fluorine atom para to the benzylic carbon, creating a distinct electron‑withdrawing profile that influences amine basicity and π‑stacking interactions .

Drug Discovery Receptor Pharmacology Computational Chemistry

Cyclopentyl vs. Cyclohexyl Analog: Steric and Conformational Constraints

Replacement of the cyclopentyl ring with a cyclohexyl ring (cyclohexyl(2,4-difluorophenyl)methanamine) introduces additional chair‑flip dynamics and increases the van der Waals volume. The cyclopentyl moiety in the target compound offers a more rigid and compact envelope, potentially enhancing shape complementarity with shallow hydrophobic pockets in target proteins. No direct comparative biological data were identified, but the conformational restriction is a quantifiable geometric difference.

Medicinal Chemistry Conformational Analysis Scaffold Design

Storage and Handling Advantages: Hydrochloride Salt Stability

The hydrochloride salt is recommended for storage sealed in a dry environment at 2‑8°C , whereas the free base is typically stored at room temperature but may be more susceptible to oxidation of the primary amine over time . Salt formation generally improves resistance to amine oxidation and hygroscopicity, extending the reliable shelf life for long‑term screening collections.

Compound Management Stability Logistics

Optimal Research and Industrial Use Cases for Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride


Focused CNS‑Oriented SAR Libraries

The 2,4‑difluoro substitution pattern is well‑established in CNS drug discovery. This hydrochloride salt, with its ≥98% purity and unique benzylic amine geometry, is ideally suited for generating focused libraries targeting monoamine transporters, where precise fluorine placement is critical for potency . Its cyclopentyl group offers a balance of rigidity and size that is difficult to achieve with other cycloalkyl counterparts.

Reproducible Biochemical Assay Development

The high‑purity hydrochloride salt form (≥98%) minimizes confounding effects from impurities in functional assays. Its storage stability at 2‑8°C supports long‑term compound integrity, making it a reliable positive control or tool compound in neurotransmitter reuptake inhibition studies and high‑throughput screening .

Chiral Building Block for Asymmetric Synthesis

The compound contains a chiral center at the benzylic carbon, enabling its use as a racemic or potentially enantioenriched building block in asymmetric synthesis of complex amines and amides. The hydrochloride salt is easier to handle and weigh accurately than the free base, facilitating precise stoichiometric reactions .

Comparative Regioisomer Profiling

Procurement of this 2,4‑difluoro variant is essential for systematic regioisomer profiling studies aimed at understanding how fluorine position affects ADME‑Tox properties, target engagement, and selectivity. No other single compound can serve as a direct surrogate for the 2,4‑difluoro geometry .

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